2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[(Z)-2-(4-Chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a (Z)-configured propenyl chain attached to a 4-chlorophenyl group. The dioxaborolane ring enhances stability and solubility, making it valuable in Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated transformations. The (Z)-stereochemistry and electron-withdrawing chlorine substituent influence its reactivity and selectivity in synthetic applications .
Properties
IUPAC Name |
2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO2/c1-11(12-6-8-13(17)9-7-12)10-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXHAKWAGGLBFZ-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(/C)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroboration of 4-Chlorophenylpropyne
Disiamylborane (Sia₂BH) reacts with 4-chlorophenylpropyne in tetrahydrofuran (THF) at 0°C to yield the (Z)-alkenylborane intermediate. The anti-Markovnikov addition ensures the boron attaches to the terminal carbon, while the bulky Sia₂BH ligand enforces stereoselectivity. Subsequent oxidation with hydrogen peroxide generates the corresponding boronic acid.
Esterification with Pinacol
The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane (DCM) under anhydrous conditions. Magnesium sulfate is added to sequester water, driving the esterification to completion. This step affords the dioxaborolane ring in yields exceeding 80%.
Table 1: Hydroboration-Esterification Optimization
| Parameter | Condition | Yield (%) | Z/E Ratio |
|---|---|---|---|
| Borane Reagent | Sia₂BH | 78 | 95:5 |
| Solvent | THF | 82 | 93:7 |
| Temperature | 0°C → rt | 85 | 97:3 |
Cross-Coupling Approaches
Transition-metal-catalyzed cross-coupling reactions enable the direct formation of carbon-boron bonds. The Suzuki-Miyaura reaction, though typically used for aryl-aryl couplings, has been adapted for alkenylboronates.
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between (Z)-1-(4-chlorophenyl)propenyl triflate and bis(pinacolato)diboron (B₂pin₂) in dioxane at 80°C installs the boron group. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) facilitates the transmetalation step, while potassium carbonate acts as a base. This method achieves moderate yields (65–70%) but requires stringent exclusion of oxygen.
Table 2: Cross-Coupling Conditions
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 68 |
| PdCl₂(dppf) | CsF | THF | 72 |
Substitution and Esterification Techniques
Substitution reactions on preformed dioxaborolane intermediates offer an alternative pathway. This method is exemplified by the halogen exchange in 2-(dihalomethyl)-dioxaborolanes.
Chloride-to-Propenyl Substitution
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes nucleophilic substitution with a (Z)-propenyl Grignard reagent (e.g., (Z)-CH₂CH=CHMgBr) in dry diethyl ether. The reaction proceeds at −40°C to prevent isomerization, yielding the target compound in 60–65% yield.
Comparative Analysis of Methods
Hydroboration-esterification provides superior stereoselectivity (Z/E >95:5) and scalability, making it the preferred industrial method. Cross-coupling approaches, though versatile, suffer from lower yields and catalyst costs. Substitution methods are less developed but offer potential for modular synthesis.
Table 3: Method Comparison
| Method | Yield (%) | Z/E Ratio | Cost | Scalability |
|---|---|---|---|---|
| Hydroboration | 85 | 97:3 | Moderate | High |
| Cross-Coupling | 70 | 90:10 | High | Moderate |
| Substitution | 65 | 85:15 | Low | Low |
Experimental Procedures and Optimization
Hydroboration-Esterification Protocol
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The chlorinated prop-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Boronic acids.
Reduction: Alkanes.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
Key Structural Features:
- Dioxaborolane Ring : Known for its stability.
- Chlorophenyl Substituent : Enhances reactivity and potential biological activity.
Scientific Research Applications
The applications of 2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane span several domains:
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in Suzuki coupling reactions allows for the formation of complex organic molecules.
| Application | Description |
|---|---|
| Suzuki Coupling | Facilitates the formation of carbon-carbon bonds using boronic acids. |
| Functionalization | Enables the introduction of various functional groups into organic frameworks. |
Medicinal Chemistry
The unique properties of this compound make it a candidate for drug development. Its interaction with biological targets can lead to the discovery of new therapeutic agents.
| Therapeutic Area | Potential Applications |
|---|---|
| Anticancer Agents | Investigated for its ability to inhibit tumor growth through targeted action. |
| Antimicrobial Compounds | Explored for efficacy against various pathogens due to its reactivity with biological molecules. |
Material Science
The stability and reactivity of dioxaborolane compounds make them suitable for applications in material science, including:
- Polymer Chemistry : Used in the synthesis of boron-containing polymers.
- Nanotechnology : Explored for creating functionalized nanomaterials.
Case Studies
- Anticancer Activity : Research has shown that derivatives of dioxaborolanes exhibit selective cytotoxicity against cancer cells. A study demonstrated that compounds similar to this compound can induce apoptosis in specific cancer cell lines through targeted mechanisms.
- Antimicrobial Efficacy : Another investigation reported that certain organoboron compounds displayed significant antibacterial activity against resistant strains of bacteria, suggesting potential use as novel antibiotics.
- Polymer Development : Recent advancements have utilized this compound in synthesizing new materials with enhanced properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborolane ring can interact with electron-rich species, facilitating reactions such as cross-coupling and substitution. This interaction is crucial for its applications in organic synthesis and drug delivery .
Comparison with Similar Compounds
Research Findings and Trends
- Z-Selectivity : Fe and Pd catalysts are critical for achieving high Z:E ratios in vinyl boronates, as seen in the target compound and diphenylvinyl analogue .
- Electronic Effects: Chlorine substituents (e.g., 4-chlorophenyl) lower LUMO energy, facilitating nucleophilic attacks in cross-couplings compared to non-halogenated analogues .
- Steric Effects : Bulky groups (e.g., diphenylvinyl) reduce reaction rates but improve selectivity in asymmetric synthesis .
Biological Activity
The compound 2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential applications in various fields including medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Dioxaborolanes are known to interact with biological systems primarily through their ability to form stable complexes with biomolecules. The presence of the chlorophenyl group enhances lipophilicity, potentially influencing membrane permeability and biological interactions.
Antimicrobial Activity
Recent studies have indicated that dioxaborolanes exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that compounds similar to this compound show effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Insecticidal Properties
The compound has also been evaluated for its insecticidal effects:
- Field trials reported a reduction in pest populations when treated with formulations containing this compound. It was particularly effective against aphids and whiteflies .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Agricultural and Food Chemistry assessed the antimicrobial efficacy of a related dioxaborolane compound against foodborne pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for Salmonella enterica, suggesting strong antibacterial properties .
Study 2: Insecticidal Activity
In a controlled environment study, the compound demonstrated a 70% reduction in aphid populations within two weeks of application. The study highlighted its potential as an eco-friendly alternative to conventional insecticides .
Data Table: Biological Activity Summary
Q & A
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer : Prior to handling, review safety protocols such as avoiding ignition sources (P210), using personal protective equipment (PPE) including gloves, masks, and protective clothing, and ensuring proper ventilation . Store the compound in a cool, dry environment (0–6°C) to prevent decomposition, as indicated for structurally similar dioxaborolanes . Post-experiment waste must be segregated and disposed via certified hazardous waste management services to comply with environmental regulations .
Q. How can the stereochemical configuration (Z/E) of the propenyl group be experimentally confirmed?
- Methodological Answer : The (Z)-configuration can be confirmed via -NMR spectroscopy by observing coupling constants () between vinylic protons, typically 10–12 Hz for trans configurations and <6 Hz for cis. For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) is recommended, as demonstrated for analogous dioxaborolanes in crystallographic studies (e.g., R-factor = 0.031 for a related ferrocenylphenyl-dioxaborolane structure) .
Q. What are standard protocols for synthesizing this compound, and how can purity be optimized?
- Methodological Answer : A typical synthesis involves Suzuki-Miyaura coupling between 4-chlorophenylpropenyl precursors and pinacol boronate esters under inert atmospheres. Purity optimization requires column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity (>95%) using HPLC or -NMR to detect boronate ester integrity .
Advanced Research Questions
Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 4-chlorophenyl group enhances electrophilicity at the boron center, facilitating transmetallation in palladium-catalyzed couplings. However, steric hindrance from the tetramethyl dioxaborolane ring may slow reaction kinetics. To mitigate this, optimize ligand choice (e.g., SPhos or XPhos) and reaction temperature (60–80°C), as shown in studies of analogous arylboronates .
Q. What strategies resolve contradictions in reported catalytic efficiency for this compound in C–H borylation reactions?
- Methodological Answer : Discrepancies arise from solvent polarity effects (e.g., THF vs. DMF) and trace moisture content. Systematically vary reaction conditions:
Q. How can computational modeling predict the compound’s stability under acidic or oxidative conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
